Ethyl 3-bromo-2-fluoro-6-methoxybenzoate
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Overview
Description
Ethyl 3-bromo-2-fluoro-6-methoxybenzoate is an organic compound with the molecular formula C10H10BrFO3 and a molecular weight of 277.09 g/mol . It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy functional groups attached to the benzene ring. This compound is commonly used in various chemical synthesis processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-2-fluoro-6-methoxybenzoate typically involves the esterification of 3-bromo-2-fluoro-6-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-fluoro-6-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of ethyl 3-bromo-2-fluoro-6-methoxybenzyl alcohol.
Oxidation: Formation of ethyl 3-bromo-2-fluoro-6-carboxybenzoate.
Scientific Research Applications
Ethyl 3-bromo-2-fluoro-6-methoxybenzoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-2-fluoro-6-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3-bromo-2-fluoro-6-methoxybenzoate can be compared with other similar compounds, such as:
- Ethyl 3-bromo-2-fluoro-4-methoxybenzoate
- Ethyl 3-bromo-2-fluoro-5-methoxybenzoate
- Ethyl 3-bromo-2-fluoro-6-methoxybenzamide
These compounds share similar structural features but differ in the position or type of substituents on the benzene ring. The unique combination of bromine, fluorine, and methoxy groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
ethyl 3-bromo-2-fluoro-6-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-3-15-10(13)8-7(14-2)5-4-6(11)9(8)12/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXIFUFGRUPINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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